(R)-4-Hydroxyphenylglycine

Catalog No.
S1895490
CAS No.
25698-27-5
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Hydroxyphenylglycine

CAS Number

25698-27-5

Product Name

(R)-4-Hydroxyphenylglycine

IUPAC Name

(2R)-2-amino-2-(3-hydroxyphenyl)acetic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1

InChI Key

DQLYTFPAEVJTFM-SSDOTTSWSA-N

SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)N

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](C(=O)O)N

Component of Vancomycin Antibiotics

R-HPG is a crucial building block of vancomycin, a class of antibiotics known for their effectiveness against Gram-positive bacteria including some resistant strains like MRSA []. Incorporation of R-HPG into the vancomycin molecule contributes to its unique structure and ability to bind to the bacterial cell wall, ultimately leading to cell death [].

Potential Therapeutic Uses

Studies suggest R-HPG may have therapeutic applications beyond its role in vancomycin. Research has explored its potential in:

  • Inhibiting enzymes involved in fibrosis: R-HPG might inhibit enzymes involved in the development of scar tissue (fibrosis) in various organs like the lungs and kidneys [].
  • Neuroprotective effects: Some studies suggest R-HPG might protect nerve cells from damage. However, more research is needed to confirm these effects.

(R)-4-Hydroxyphenylglycine is a non-proteogenic amino acid characterized by its unique structure, which includes a hydroxyl group attached to the phenyl ring. It is also known as (R)-2-amino-2-(4-hydroxyphenyl)acetic acid. This compound plays a significant role in the biosynthesis of various antibiotics, particularly in the vancomycin class, where it contributes to the structural integrity of these complex molecules. The compound's chemical formula is C₈H₉NO₃, and it has a molecular weight of approximately 167.16 g/mol .

, primarily through transamination processes. The biosynthetic pathway involves the conversion of prephenate to 4-hydroxyphenylpyruvate, followed by further enzymatic transformations that ultimately yield (R)-4-hydroxyphenylglycine. The final step involves the transfer of an ammonia moiety from a donor molecule, typically L-tyrosine, facilitated by the enzyme 4-hydroxyphenylglycine transaminase .

(R)-4-Hydroxyphenylglycine exhibits notable biological activities, particularly as a building block in antibiotic synthesis. It is integral to the formation of glycopeptide antibiotics, which are critical in treating bacterial infections. Additionally, studies indicate that (R)-4-hydroxyphenylglycine may influence various physiological processes due to its structural similarity to neurotransmitters and its potential interactions with biological receptors .

The synthesis of (R)-4-hydroxyphenylglycine can be achieved through several methods:

  • Biosynthetic Pathway: Utilizing microbial fermentation processes where specific bacteria synthesize (R)-4-hydroxyphenylglycine from shikimic acid derivatives.
  • Chemical Synthesis: A common laboratory method involves reacting p-aminophenol with chloracetic acid under controlled conditions to yield (R)-4-hydroxyphenylglycine .
  • Enzymatic Synthesis: Employing specific enzymes such as 4-hydroxyphenylglycine transaminase to catalyze the reaction from precursor compounds.

(R)-4-Hydroxyphenylglycine finds applications in various fields:

  • Pharmaceuticals: It is primarily used in the synthesis of glycopeptide antibiotics like vancomycin and teicoplanin.
  • Biochemical Research: As a model compound for studying amino acid interactions and enzymatic processes.
  • Agriculture: Potential use in developing biopesticides due to its antimicrobial properties .

Research indicates that (R)-4-hydroxyphenylglycine interacts with several biological systems. It has been studied for its role in modulating receptor activity related to neurotransmission and its potential effects on metabolic pathways in bacteria and plants. Interaction studies often focus on how (R)-4-hydroxyphenylglycine can influence enzyme activity or receptor signaling pathways, providing insights into its pharmacological potential .

Several compounds share structural similarities with (R)-4-hydroxyphenylglycine, including:

  • L-Tyrosine: An essential amino acid that differs by an additional methylene group.
  • D-4-Hydroxyphenylglycine: The enantiomer of (R)-4-hydroxyphenylglycine, differing in stereochemistry but maintaining similar properties.
  • Phenylalanine: Another aromatic amino acid that serves as a precursor to tyrosine.

Comparison Table

CompoundStructural FeaturesUnique Properties
(R)-4-HydroxyphenylglycineHydroxyl group on phenyl ringKey role in antibiotic synthesis
L-TyrosineMethylene group between aromatic ring and alpha carbonPrecursor to neurotransmitters and hormones
D-4-HydroxyphenylglycineEnantiomeric formSimilar applications but different stereochemical behavior
PhenylalanineNo hydroxyl groupEssential amino acid involved in protein synthesis

(R)-4-Hydroxyphenylglycine's unique hydroxyl substitution on the phenyl ring distinguishes it from these similar compounds, granting it specific roles in biochemical pathways and applications in medicinal chemistry .

XLogP3

-2.1

Sequence

X

Other CAS

25698-27-5

Dates

Modify: 2023-07-21

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